3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione
Overview
Description
3-(Hydroxymethylene)-6-phenyl-2,5-piperazinedione is a derivative of Cephalexin Hydrate, which is a semi-synthetic cephalosporin antibiotic.
Scientific Research Applications
Polymerization and Material Science
- Poly(ester amide) Synthesis : The compound was used in synthesizing poly(ester amide) homopolymer via ring-opening polymerization, showing potential as a drug delivery vehicle due to its hydrophobic aromatic moieties (Göppert et al., 2022).
Chemical Synthesis and Modifications
Synthetic Versatility : Alkoxycarbonylpiperazine-2,5-diones, closely related to 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione, are versatile precursors for the α-functionalisation of piperazine-2,5-diones (Chai, Elix & Huleatt, 2005).
Tautomerism Studies : A study on azomethine imide, a structural analog, revealed insights into tautomerism, which is crucial for understanding the chemical behavior of such compounds (Popova et al., 2016).
Stereoselective Reactions : Research on 3-ylidenepyrazine-2,5-diones, a related class, demonstrated their use in stereoselective epoxidation and bromoalkoxylation, which is significant in creating chiral chemical compounds (Bartels, Jones & Liebscher, 2003).
Pharmaceutical and Biological Applications
Antivirus Activity : Diketopiperazine derivatives, similar in structure, have shown antivirus activity against influenza A (H1N1) virus, highlighting the potential medicinal uses of such compounds (Wang et al., 2013).
Antimicrobial Properties : Studies on compounds structurally similar to this compound have demonstrated antimicrobial activities, indicating potential applications in combating infections (Ghabbour & Qabeel, 2016).
Crystallography and Structural Analysis
- Crystal Structure Studies : Investigation of the crystal structure of related compounds aids in understanding the molecular configuration and potential interactions in different environments (Acosta Quintero et al., 2018).
Chiral Chemistry
- Chiral Solvating Properties : Enantiopure derivatives of similar compounds have been studied for their ability to form diastereomeric hydrogen-bonded associates, important in chiral chemistry and NMR spectroscopy (Wagger et al., 2007).
Properties
IUPAC Name |
3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-6-8-10(15)13-9(11(16)12-8)7-4-2-1-3-5-7/h1-6,9,14H,(H,12,16)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNUQNLXONWSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=CO)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00770953 | |
Record name | 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00770953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142975-48-2 | |
Record name | 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00770953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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